Fungichromin
Overview
Description
Mechanism of Action
Lagosin, also known as Cantricin, Cogomycin, or Fungichromin, is a polyene macrolide antibiotic with broad-spectrum antifungal and antitumor activity . This article provides a detailed overview of Lagosin’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Lagosin primarily targets cell membrane sterols . Sterols are essential components of cell membranes, contributing to their fluidity and integrity. By interacting with these sterols, Lagosin can exert its antifungal and antitumor effects.
Mode of Action
Lagosin acts via interaction with cell membrane sterols . This interaction disrupts the normal function of the cell membrane, leading to changes in cell permeability and ultimately cell death. This mechanism is similar to that of other members of the filipin family of fungicides .
Biochemical Pathways
This disruption can lead to a cascade of effects, including alterations in cell permeability and cell death .
Pharmacokinetics
It is known that lagosin is soluble in ethanol, methanol, dmf, and dmso , which may influence its bioavailability and distribution within the body.
Result of Action
The interaction of Lagosin with cell membrane sterols leads to changes in cell permeability, disrupting normal cell function and leading to cell death . This results in Lagosin’s broad-spectrum antifungal and antitumor activity.
Biochemical Analysis
Biochemical Properties
Lagosin plays a crucial role in biochemical reactions by interacting with cell membrane sterols. It binds to ergosterol, a key component of fungal cell membranes, disrupting membrane integrity and leading to cell death . Lagosin also interacts with cholesterol in mammalian cell membranes, although with less affinity compared to other polyene antibiotics . This interaction is essential for its antifungal activity, as it selectively targets fungal cells while minimizing damage to mammalian cells.
Cellular Effects
Lagosin exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts membrane integrity, leading to cell lysis and death . In mammalian cells, Lagosin’s interaction with cholesterol can affect cell signaling pathways and gene expression, although these effects are less pronounced due to its lower affinity for cholesterol . Lagosin also influences cellular metabolism by disrupting the function of membrane-bound enzymes and transporters, leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Lagosin involves its binding to membrane sterols, particularly ergosterol in fungal cells . This binding disrupts the structure and function of the cell membrane, leading to increased permeability and cell death . Lagosin also inhibits the activity of certain membrane-bound enzymes, further contributing to its antifungal effects . Additionally, Lagosin can induce changes in gene expression by affecting the function of membrane-associated transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lagosin change over time due to its stability and degradation properties . Lagosin is relatively stable under standard storage conditions, with a shelf life of up to four years . Its activity can decrease over time due to gradual degradation, particularly when exposed to light and oxygen . Long-term studies have shown that Lagosin can have persistent effects on cellular function, including sustained disruption of membrane integrity and metabolic processes .
Dosage Effects in Animal Models
The effects of Lagosin vary with different dosages in animal models. At low doses, Lagosin effectively inhibits fungal growth without causing significant toxicity . At higher doses, Lagosin can cause adverse effects, including damage to mammalian cell membranes and disruption of normal cellular functions . Threshold effects have been observed, with a clear dose-response relationship between Lagosin concentration and its antifungal activity .
Metabolic Pathways
Lagosin is involved in several metabolic pathways, primarily related to its interaction with membrane sterols . It binds to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . Lagosin also affects the activity of membrane-bound enzymes and transporters, altering metabolic flux and metabolite levels . These interactions are crucial for its antifungal activity and contribute to its broad-spectrum effects .
Transport and Distribution
Lagosin is transported and distributed within cells and tissues through interactions with membrane sterols and transport proteins . It binds to ergosterol in fungal cell membranes, facilitating its accumulation in these cells . In mammalian cells, Lagosin’s interaction with cholesterol affects its localization and distribution, although its affinity for cholesterol is lower compared to ergosterol . This selective binding contributes to its targeted antifungal activity while minimizing toxicity to mammalian cells .
Subcellular Localization
Lagosin’s subcellular localization is primarily determined by its interaction with membrane sterols . It localizes to the cell membrane, where it binds to ergosterol in fungal cells and cholesterol in mammalian cells . This localization is essential for its activity, as it disrupts membrane integrity and affects the function of membrane-bound enzymes and transporters . Post-translational modifications and targeting signals may also influence Lagosin’s localization and activity within cells .
Preparation Methods
Pentamycin is synthesized through a biosynthetic pathway involving the bacterium Streptomyces pentaticus . The process involves the fermentation of the bacterium under specific conditions to produce the antibiotic. The crude pentamycin is then purified through various methods, including the formation of its flake-shaped morpholine solvate . This process ensures that pentamycin is obtained in a purity exceeding 95% .
Chemical Reactions Analysis
Pentamycin undergoes several types of chemical reactions, including oxidation and hydroxylation . The biosynthesis of pentamycin involves the installation of a hydroxyl group at the C-14 position by a cytochrome P450 enzyme . This reaction is crucial for the formation of the active compound. Common reagents used in these reactions include cytochrome P450 enzymes and other oxidizing agents . The major product formed from these reactions is the active antifungal compound pentamycin .
Scientific Research Applications
Pentamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying polyene macrolide antibiotics . In biology and medicine, pentamycin is used to treat fungal infections such as vaginal candidiasis and trichomoniasis . It has also been shown to enhance the efficacy of the anticancer drug bleomycin in tissue culture . Additionally, pentamycin is used in the treatment of pulmonary aspergillosis .
Comparison with Similar Compounds
Pentamycin is similar to other polyene antibiotics such as filipin III and amphotericin B . pentamycin is unique in its ability to specifically target fungal cell membranes without affecting mammalian cell membranes . This specificity makes pentamycin a valuable antifungal agent with fewer side effects compared to other polyene antibiotics . Similar compounds include:
- Filipin III
- Amphotericin B
- Nystatin
Pentamycin’s unique mechanism of action and specificity for fungal cell membranes make it a valuable tool in both clinical and research settings .
Properties
IUPAC Name |
4,6,8,10,12,14,15,16,27-nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUUQSLGVCRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859991 | |
Record name | 4,6,8,10,12,14,15,16,27-Nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6834-98-6 | |
Record name | Fungichromin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of fungichromin?
A1: this compound exerts its antifungal activity by binding to sterols, primarily ergosterol, present in fungal cell membranes. [, , ] This interaction disrupts membrane integrity, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death. [, , ]
Q2: Does this compound exhibit selectivity towards fungal cells over mammalian cells?
A2: Yes, this compound shows preferential binding to ergosterol, the predominant sterol in fungal membranes, over cholesterol, the primary sterol found in mammalian cell membranes. [, , ] This selectivity makes it a promising antifungal agent with potentially reduced toxicity towards mammalian cells.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C35H58O12 and a molecular weight of 670 g/mol. [, ]
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Several spectroscopic methods are valuable for characterizing this compound, including:* UV-Vis Spectroscopy: Shows characteristic absorption peaks for polyene macrolides. [, ]* Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, ]* Nuclear Magnetic Resonance (NMR): Offers detailed structural information, including the connectivity and stereochemistry of atoms within the molecule. [, , ]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
Q5: Is this compound stable in different solvents?
A5: this compound can be susceptible to autoxidation in the presence of oxygen, particularly in methanol solutions. [] The use of antioxidants can help mitigate this degradation process.
Q6: How do different media compositions influence this compound production?
A6: Research indicates that the composition of the culture medium significantly impacts this compound production by Streptomyces species. Specific carbon sources like cellobiose, galactose, glucose, mannose, and xylose, as well as nitrogen sources like glutamic acid and organic compounds like peanut meal, have been shown to enhance this compound production. []
Q7: Does this compound possess any known catalytic properties?
A7: There is limited research regarding the catalytic properties of this compound. Its primary mode of action revolves around binding to ergosterol and disrupting membrane integrity rather than acting as a catalyst in chemical reactions.
Q8: Have computational methods been applied to study this compound?
A8: While detailed computational studies on this compound are limited in the provided literature, such approaches could offer valuable insights into its structure-activity relationship, binding interactions with ergosterol, and potential for modifications to enhance its properties.
Q9: How does altering the structure of this compound affect its activity?
A9: Research on structurally similar polyene macrolide antibiotics suggests that modifications to the macrocyclic ring or side chains can influence their antifungal activity, potency, and selectivity. For example, truncating the side chain of this compound led to the production of new polyene antibiotics with altered properties. []
Q10: What safety considerations should be taken into account when handling this compound?
A10: While specific SHE regulations concerning this compound are not detailed in the provided research, it's crucial to handle this potent antifungal agent with caution:* Use appropriate personal protective equipment (gloves, lab coat, eye protection) to prevent skin or eye contact.* Conduct all manipulations in a well-ventilated area to minimize inhalation risks.* Adhere to safe laboratory practices and dispose of waste materials appropriately.
Q11: What is known about the pharmacokinetic properties of this compound?
A11: Detailed pharmacokinetic data on this compound is limited in the provided literature. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q12: What types of in vitro and in vivo studies have been conducted on this compound?
A13: Research highlights the potent antifungal activity of this compound against a variety of fungal pathogens:* In vitro studies: Demonstrate this compound's efficacy against various fungal species, including Rhizoctonia solani, Pythium, and Fusarium. [, , , , ]* Plant-based assays: Highlight its potential as a biocontrol agent against plant pathogenic fungi. [, , , ]* Animal models and clinical trials: Further research is needed to evaluate its efficacy and safety in animal models and clinical settings.
Q13: Are there known mechanisms of resistance to this compound?
A13: While specific this compound resistance mechanisms haven't been extensively studied in the provided literature, potential mechanisms could include: * Alterations in ergosterol biosynthesis: Reducing the availability of the target molecule.* Efflux pumps: Expelling this compound from the fungal cell.* Modifications to the cell membrane: Reducing this compound binding or uptake.
Q14: What is the safety profile of this compound?
A14: While this compound exhibits selective toxicity towards fungal cells, research on its potential long-term effects is limited.
Q15: What analytical techniques are used to quantify this compound?
A17: Various analytical methods are employed to characterize and quantify this compound:* High-Performance Liquid Chromatography (HPLC): Separates and quantifies this compound from complex mixtures. [, ]* Mass Spectrometry (MS): Confirms the molecular weight and provides structural information. [, ]* Bioassays: Assess its antifungal activity against target organisms. [, , ]
Q16: What is the environmental fate and impact of this compound?
A16: Research on the environmental fate and potential ecotoxicological effects of this compound is limited in the provided literature. Further studies are needed to evaluate its impact on ecosystems and develop mitigation strategies if needed.
Q17: What is the solubility profile of this compound in different media?
A17: Information on this compound's dissolution rate and solubility in various media is limited in the provided research. Understanding these properties is essential for developing effective formulations.
Q18: What are the historical milestones in this compound research?
A20: Key historical milestones in this compound research include:* Discovery and initial characterization: this compound was first isolated and characterized as a polyene macrolide antibiotic with antifungal activity. []* Structural elucidation: Determination of its complete structure, including stereochemistry, using spectroscopic techniques and chemical degradation studies. []* Investigation of its mode of action: Understanding its interaction with sterols in fungal cell membranes. [, , ]* Exploration of its potential applications: Assessing its use as a biocontrol agent against plant fungal diseases. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.